1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde
Description
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde (CAS 1374651-54-3) is a heterocyclic organic compound featuring an isoquinoline backbone modified with a methyl group at position 2, a ketone group at position 1, and a carbaldehyde substituent at position 8 . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. This compound is of significant interest in medicinal chemistry and drug discovery due to its structural versatility. The carbaldehyde group at position 8 enables further functionalization, making it a valuable intermediate for synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-12-6-5-8-3-2-4-9(7-13)10(8)11(12)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGCKBUHGAOCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-methyl-1,2,3,4-tetrahydroisoquinoline as a starting material, which undergoes oxidation to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Table 1: Key Properties of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde and Analogues
Research Findings and Functional Differences
Pharmacological Potential
- Bioactivity: The methyl and aldehyde groups in this compound may enhance binding to enzymatic pockets, as seen in kinase inhibition studies. Comparatively, 8-Methylquinoline’s lipophilic methyl group improves membrane permeability, favoring its use in antimalarial agents .
Solubility and Stability
- Solubility: The carbaldehyde group increases polarity, improving aqueous solubility relative to 8-Methylquinoline, which is more lipophilic. However, 8-Methoxy-4-isochromanone’s cyclic ketone structure enhances stability in acidic conditions .
- Oxidative Stability: The 1-oxo group in the target compound may render it prone to oxidation under harsh conditions, whereas 8-Methoxyisoquinoline’s aromatic system offers greater stability .
Biological Activity
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carbaldehyde is an organic compound with the molecular formula and a molecular weight of . This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by its unique isoquinoline structure, which contributes to its reactivity and biological properties. It typically undergoes various chemical reactions, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological activities .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Anticancer | High | Induction of apoptosis via caspase activation |
| Anti-inflammatory | Moderate | Modulation of inflammatory cytokines |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to modulate enzyme activities and receptor interactions, influencing various cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It interacts with receptors that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, promoting apoptotic pathways in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 25 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
